molecular formula C12H11ClO3 B6117398 2-(4-chlorophenyl)-2-oxoethyl cyclopropanecarboxylate

2-(4-chlorophenyl)-2-oxoethyl cyclopropanecarboxylate

Cat. No. B6117398
M. Wt: 238.66 g/mol
InChI Key: HSLLRYSCUORLEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chlorophenyl)-2-oxoethyl cyclopropanecarboxylate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as CPCC and is a cyclopropane derivative that has a chlorophenyl group attached to it.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-2-oxoethyl cyclopropanecarboxylate is not fully understood. However, it has been proposed that this compound exerts its pharmacological effects by inhibiting the activity of certain enzymes and proteins in the body. This inhibition leads to a reduction in inflammation, pain, and tumor growth.
Biochemical and Physiological Effects:
Studies have shown that 2-(4-chlorophenyl)-2-oxoethyl cyclopropanecarboxylate has significant biochemical and physiological effects. This compound has been reported to reduce the production of pro-inflammatory cytokines and chemokines in the body. It has also been shown to inhibit the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. Furthermore, this compound has been reported to induce apoptosis in cancer cells, leading to a reduction in tumor growth.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(4-chlorophenyl)-2-oxoethyl cyclopropanecarboxylate in lab experiments include its potent pharmacological effects and its ease of synthesis. However, this compound also has some limitations, such as its low solubility in water and its potential toxicity at high concentrations.

Future Directions

The study of 2-(4-chlorophenyl)-2-oxoethyl cyclopropanecarboxylate is still in its early stages, and there are many future directions for research in this field. Some of the possible future directions include the development of more efficient synthesis methods, the investigation of the compound's potential use in combination therapies, and the exploration of its effects on other diseases such as Alzheimer's disease and Parkinson's disease.
Conclusion:
In conclusion, 2-(4-chlorophenyl)-2-oxoethyl cyclopropanecarboxylate is a compound with significant potential for use in various fields of scientific research. Its potent pharmacological effects and ease of synthesis make it an attractive candidate for further investigation. However, more research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases.

Synthesis Methods

The synthesis of 2-(4-chlorophenyl)-2-oxoethyl cyclopropanecarboxylate involves the reaction of cyclopropanecarboxylic acid with chloroacetyl chloride in the presence of a base. The resulting product is then treated with sodium hydroxide to obtain the final compound. This synthesis method has been reported in various scientific journals and has been optimized for higher yields.

Scientific Research Applications

2-(4-chlorophenyl)-2-oxoethyl cyclopropanecarboxylate has been extensively studied for its potential applications in the field of medicinal chemistry. This compound has been reported to have anti-inflammatory, analgesic, and anti-tumor properties. It has also been studied for its potential use in the treatment of various diseases such as cancer, arthritis, and neurodegenerative disorders.

properties

IUPAC Name

[2-(4-chlorophenyl)-2-oxoethyl] cyclopropanecarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClO3/c13-10-5-3-8(4-6-10)11(14)7-16-12(15)9-1-2-9/h3-6,9H,1-2,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSLLRYSCUORLEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)OCC(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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